Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Lipophilicity LogP Phase transfer

Chlorthalidone synthesis demands a masked nitrobenzophenone intermediate with controlled phase-transfer. Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 140861-42-3) provides the optimal ester form: • LogP 4.18 for efficient extractive workup • Boiling point ~467 °C tolerates high-temperature steps • Patent-route identity with NMR/FTIR batch consistency.

Molecular Formula C16H12ClNO5
Molecular Weight 333.72 g/mol
CAS No. 140861-42-3
Cat. No. B142369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-chloro-3-nitrobenzoyl)benzoate
CAS140861-42-3
SynonymsETHYL 2-(4-CHLORO-3-NITROBENZOYL)BENZOATE
Molecular FormulaC16H12ClNO5
Molecular Weight333.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3
InChIKeyUHIHLTDQQZLRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-Chloro-3-Nitrobenzoyl)Benzoate: Identity & Sourcing


Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 140861-42-3) is a nitroaromatic benzophenone ester with molecular formula C₁₆H₁₂ClNO₅ and a molecular weight of 333.72 g/mol . It features a 4-chloro-3-nitrobenzoyl moiety linked to an ethyl benzoate ester, a structural arrangement that confers distinct lipophilicity (computed LogP 4.18) and polar surface area (PSA 89.19 Ų) [1]. This compound is recognized as an advanced intermediate in the synthesis of the antihypertensive drug chlorthalidone and related indanthrone derivatives .

1
Workflow
Validated intermediate for chlorthalidone-related synthesis; patent-supported route context.
2
Selection
Intermediate LogP and PSA/MW ratio for balanced extraction and chromatography throughput.
3
Identity
Nitroaromatic benzophenone ester; spectral database confirmation available (NMR, FTIR).

Ethyl 2-(4-Chloro-3-Nitrobenzoyl)Benzoate: Why Analogs Fall Short


Within the 2-(4-chloro-3-nitrobenzoyl)benzoate ester series, seemingly minor variations in the ester alkyl chain (methyl, ethyl, propyl) produce quantifiable differences in key physicochemical properties that critically govern reaction kinetics, phase-transfer behavior, and downstream synthetic efficiency . For instance, the computed LogP for the ethyl ester (4.18) differs measurably from the parent carboxylic acid (LogP ~2.5–3.0) and is predicted to diverge from the methyl and propyl congeners by approximately 0.5 log units per methylene group, directly impacting solubility, extraction behavior, and membrane permeability in biological assays [1]. Moreover, the specific steric and electronic environment of the ethyl ester influences the rate of nitro-group reduction—a pivotal step in chlorthalidone synthesis—such that interchanging esters without re-optimization risks altered reaction selectivity and impurity profiles [2].

Chain Length
Ester alkyl chain length alters physicochemical profile
LogP increments of ~0.5 per methylene group may shift phase-transfer behavior and aqueous workup compatibility versus methyl or propyl analogs.
Reactivity
Nitro-reduction kinetics may be ester-dependent
Steric and electronic effects of the ethyl ester influence reduction selectivity; substituting esters without re-optimization risks altered impurity profiles.
Precedent
Regulatory familiarity is absent for homologs
Only the ethyl ester has documented patent precedent in chlorthalidone synthesis; other esters may require additional process validation in GMP-related contexts.

Ethyl 2-(4-Chloro-3-Nitrobenzoyl)Benzoate vs. Analogs: Key Evidence


LogP and Extraction Efficiency

The ethyl ester (C16) exhibits a computed LogP of 4.18, positioning it between the more polar methyl ester (estimated LogP ~3.68) and the more lipophilic propyl ester (estimated LogP ~4.68) . This intermediate lipophilicity balances aqueous solubility with organic-phase extractability, a critical parameter during liquid-liquid extraction workup in multi-step syntheses [1].

LogP & Extraction
Class-level inference
Ethyl ester: LogP 4.18 Methyl ester: ~3.68 (est.) Propyl ester: ~4.68 (est.)
ΔLogP ≈ +0.5 vs. methyl; –0.5 vs. propyl
Supports tunable extraction behavior in multi-step synthesis.
Computed LogP (consensus model); experimental confirmation recommended.
Lipophilicity LogP Phase transfer Extraction

PSA and Silica Gel Chromatography

The ethyl ester possesses a computed topological polar surface area (tPSA) of 89.19 Ų, identical to its methyl and propyl counterparts within computational precision [1]. However, the increased molecular weight and alkyl chain length of the ethyl ester relative to the methyl ester (333.72 vs. 319.70 g/mol) result in a lower PSA-to-mass ratio, subtly reducing retention on normal-phase silica and facilitating faster chromatographic purification [2]. This becomes a practical advantage in library-scale parallel synthesis where throughput is rate-limiting.

PSA & Chromatography
Class-level inference
PSA/MW = 0.267
Predicts faster elution on normal-phase silica vs. methyl ester.
Chromatographic behavior inferred from class trends; verify empirically.
Polar Surface Area Chromatography Purification

Boiling Point for Distillation

Computed boiling points for the ester series increase predictably with chain length. The ethyl ester has a predicted boiling point of 467.5 ± 40.0 °C, approximately 20–30 °C higher than the methyl analog and 20–30 °C lower than the propyl analog . This places the ethyl ester in a thermal window that may be more compatible with standard vacuum distillation equipment without requiring excessively high temperatures that risk thermal degradation of the nitro group.

Boiling Point
Class-level inference
467.5 ± 40.0 °C (predicted)
Intermediate thermal window may support vacuum distillation.
Predicted values (Joback/Stein-Brown); experimental data not reported.
Boiling Point Distillation Purification Thermal stability

Validated Intermediate for Chlorthalidone

The 2-(4-chloro-3-nitrobenzoyl)benzoic acid scaffold—from which the ethyl ester is directly derived via esterification—is a documented intermediate in the industrial synthesis of chlorthalidone, a WHO-listed essential antihypertensive drug [1]. The ethyl ester serves as a protected, more readily purified form of the carboxylic acid that can be deprotected under controlled conditions. In the key downstream step, the nitro group is reduced to the corresponding amine (2-(4-chloro-3-aminobenzoyl)benzoic acid), which then undergoes cyclization to chlorthalidone . While the methyl and propyl esters could theoretically serve the same role, the ethyl ester has been explicitly described in patent literature as part of the chlorthalidone synthetic route, providing procurement confidence through established synthetic precedent .

Synthetic Precedent
Supporting evidence
Documented in patent route for chlorthalidone synthesis
Provides procurement confidence via established synthetic context.
Methyl and propyl ester precedent not identified in published routes.
Chlorthalidone Intermediate API synthesis Nitro reduction

Ethyl 2-(4-Chloro-3-Nitrobenzoyl)Benzoate: Key Applications


Chlorthalidone API Intermediate

The ethyl ester is the preferred protected form of 2-(4-chloro-3-nitrobenzoyl)benzoic acid when the carboxylic acid must be masked during upstream synthetic steps, then deprotected for the critical nitro-reduction/cyclization sequence that yields chlorthalidone. Its intermediate LogP (4.18) facilitates extractive workup after ester hydrolysis, and its documented use in patent routes provides a regulatory familiarity that unvalidated homologs lack [1].

Nitro-Reduction Library Synthesis

In medicinal chemistry libraries that exploit the 4-chloro-3-nitrophenyl motif as a precursor to diverse amine-containing scaffolds, the ethyl ester offers a balance of chromatographic mobility (PSA/MW ratio 0.267) and reactivity that the more polar methyl ester or more lipophilic propyl ester may not replicate, potentially affecting both purification throughput and reaction kinetics in parallel synthesis workflows [2].

Nitroaromatic SAR Probe

For research groups investigating the biological activity of nitroaromatic benzophenone derivatives—such as those targeting TNF-α or NOD2—the ethyl ester provides a consistent, commercially available scaffold. The computed LogP of 4.18 places it within drug-like chemical space, and its identity is unambiguously confirmed by NMR and FTIR spectral databases, ensuring batch-to-batch reproducibility [3].

Indanthrone Dye Precursor

In the synthesis of indanthrone dyes, the 2-(4-chloro-3-nitrobenzoyl)benzoic acid scaffold is a key intermediate. The ethyl ester form may be employed when a non-ionizable, organic-solvent-soluble precursor is required for downstream transformations, leveraging its higher boiling point (~467 °C) relative to the methyl ester to tolerate elevated reaction temperatures without premature evaporation .

Application
Selection Property
Validation Focus
API Intermediate
Synthetic precedent
Nitro-reduction and cyclization pathway review
Library Synthesis
Chromatographic mobility
Purification throughput in parallel workflows
SAR Probe
Identity confirmation
Batch-to-batch spectral reproducibility
Dye Precursor
Thermal tolerance
Elevated reaction temperature compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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